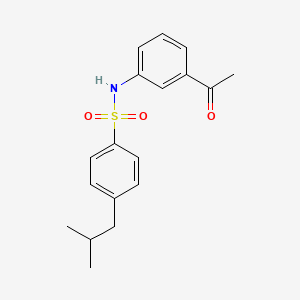
N-(3-acetylphenyl)-4-isobutylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-acetylphenyl)-4-isobutylbenzenesulfonamide, also known as Sulfisoxazole, is a sulfonamide antibiotic used to treat bacterial infections. It was first synthesized in 1942 and has been widely used since then. Sulfisoxazole works by inhibiting the growth of bacteria, preventing them from multiplying and causing infections.
科学研究应用
N-(3-acetylphenyl)-4-isobutylbenzenesulfonamidee has been extensively studied for its antibacterial properties and has been used to treat a variety of bacterial infections such as urinary tract infections, respiratory tract infections, and skin infections. It has also been used in combination with other antibiotics to treat more severe infections. N-(3-acetylphenyl)-4-isobutylbenzenesulfonamidee has been shown to be effective against a wide range of gram-positive and gram-negative bacteria.
作用机制
N-(3-acetylphenyl)-4-isobutylbenzenesulfonamidee works by inhibiting the synthesis of folic acid, which is essential for bacterial growth and replication. It does this by competing with the para-aminobenzoic acid (PABA) for the active site of the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid. By inhibiting this enzyme, N-(3-acetylphenyl)-4-isobutylbenzenesulfonamidee prevents the bacteria from synthesizing folic acid, which ultimately leads to the inhibition of bacterial growth and replication.
Biochemical and Physiological Effects
N-(3-acetylphenyl)-4-isobutylbenzenesulfonamidee has been shown to have minimal side effects and is generally well-tolerated by patients. However, it can cause allergic reactions in some individuals. N-(3-acetylphenyl)-4-isobutylbenzenesulfonamidee is metabolized in the liver and excreted in the urine. It has a half-life of approximately 7 hours and is eliminated from the body within 24-48 hours.
实验室实验的优点和局限性
N-(3-acetylphenyl)-4-isobutylbenzenesulfonamidee is a widely used antibiotic in laboratory experiments due to its broad-spectrum antibacterial activity and low toxicity. It is relatively inexpensive and readily available, making it an ideal choice for researchers. However, its use is limited by the emergence of antibiotic-resistant bacteria, which can render it ineffective in certain cases.
未来方向
As antibiotic resistance continues to be a major global health concern, future research should focus on developing new and more effective antibiotics. One potential area of research is the development of combination therapies that target multiple bacterial pathways, making it more difficult for bacteria to develop resistance. Another area of research is the development of new antibiotics that target specific bacterial species or strains. Additionally, research should focus on identifying new targets for antibacterial therapy, such as bacterial virulence factors or biofilm formation. By continuing to develop new and innovative antibacterial therapies, we can help to combat the growing threat of antibiotic resistance and improve patient outcomes.
合成方法
N-(3-acetylphenyl)-4-isobutylbenzenesulfonamidee can be synthesized by reacting 4-isobutylbenzenesulfonyl chloride with 3-acetylaminophenol in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain N-(3-acetylphenyl)-4-isobutylbenzenesulfonamidee in its pure form.
属性
IUPAC Name |
N-(3-acetylphenyl)-4-(2-methylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-13(2)11-15-7-9-18(10-8-15)23(21,22)19-17-6-4-5-16(12-17)14(3)20/h4-10,12-13,19H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFLALCYZBFWFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-furylmethyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5836382.png)
![2-[(2,6-difluorobenzyl)thio]-N-phenylacetamide](/img/structure/B5836394.png)
![1-(4-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5836400.png)
![N-cyclopropyl-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5836407.png)
![7-[(3,5-dimethylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5836420.png)


![4-[(4-ethylbenzyl)amino]phenol](/img/structure/B5836425.png)

![N-(3-chloro-2-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5836434.png)
![2-[2-(2-bromophenyl)hydrazino]-4,6-dimethylpyrimidine](/img/structure/B5836437.png)


![3-[(2-chloro-5-methylphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5836449.png)